molecular formula C11H19BrO2 B3362622 11-Bromo-10-undecenoic acid CAS No. 100399-51-7

11-Bromo-10-undecenoic acid

Cat. No. B3362622
CAS RN: 100399-51-7
M. Wt: 263.17 g/mol
InChI Key: PZRZUJZXSTZDBZ-CSKARUKUSA-N
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Description

11-Bromo-10-undecenoic acid is a derivative of undecylenic acid, which is a monounsaturated fatty acid . It is used as an antimicrobial agent and reacts with the hydroxyl group on the bacteria cell wall, leading to membrane damage and leakage of cellular contents .


Synthesis Analysis

A series of novel 10-Undecenoic acid-based triazole derivatives were designed and synthesized in a study . 10-Undecenoic acid was treated with propargyl bromide to yield the corresponding ester, which was then reacted with different aryl azides to obtain the novel triazoles .


Molecular Structure Analysis

The molecular formula of 11-Bromo-10-undecenoic acid is C11H19BrO2 . Its average mass is 263.171 Da and its monoisotopic mass is 262.056824 Da .


Chemical Reactions Analysis

In the synthesis of 10-Undecenoic acid-based triazole derivatives, 10-Undecenoic acid was treated with propargyl bromide to yield the corresponding ester . This ester was then reacted with different aryl azides to obtain the novel triazoles .


Physical And Chemical Properties Analysis

The molecular weight of 11-Bromo-10-undecenoic acid is 263.17 g/mol . It has a boiling point of 308.60 °C and a flash point of 140.40 °C .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Fatty Acids and Derivatives : 11-Bromo-10-undecenoic acid serves as an intermediate in the synthesis of various fatty acids and derivatives. Zakharkin and Pryanishnikov (1982) utilized it for synthesizing 15-hydroxypentadecanoic acid, highlighting its role in elongating carbon chains in fatty acids (Zakharkin & Pryanishnikov, 1982).

  • Organic Compound Synthesis : It is used in the efficient derivation of organic compounds like (R)-Patulolide A, as demonstrated by Sharma et al. (1996). Their work shows its application in complex organic syntheses involving multiple steps and chemical transformations (Sharma, Sankaranarayanan, & Chattopadhyay, 1996).

Chemical Process Improvement

  • Improved Synthesis Methods : Narasimhan, Mohan, and Palani (1991) explored its use in improving the synthesis of terminal and internal alkynes from 10-Undecenoic Acid. This indicates its role in enhancing and refining chemical synthesis processes (Narasimhan, Mohan, & Palani, 1991).

Mechanism of Action

Undecylenic acid, from which 11-Bromo-10-undecenoic acid is derived, is known to inhibit morphogenesis in Candida albicans . It prevents the conversion of yeast to the hyphal form, which is associated with active infection, via inhibition of fatty acid biosynthesis .

Safety and Hazards

11-Bromo-10-undecenoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

(E)-11-bromoundec-10-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h8,10H,1-7,9H2,(H,13,14)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRZUJZXSTZDBZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCC=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCCC(=O)O)CCC/C=C/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Bromo-10-undecenoic acid

CAS RN

100399-51-7
Record name 10-Undecenoic acid, 11-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100399517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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